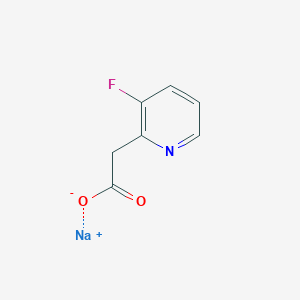

Sodium 2-(3-fluoropyridin-2-yl)acetate

Description

Historical Context in Fluoropyridine Chemistry

The development of this compound traces its origins to advancements in late 20th-century fluorination techniques. Early fluoropyridine syntheses relied on hazardous fluorinating agents like hydrogen fluoride, limiting their practical utility. The compound’s current synthetic accessibility stems from innovations in catalytic fluorination and Hofmann degradation methodologies, as demonstrated in the preparation of analogous fluoropyridine derivatives. For example, the three-step synthesis of 2-amino-4-fluoropyridine from 2-pyridinecarboxylic acid established foundational protocols for introducing fluorine atoms at specific ring positions while preserving functional group compatibility.

A comparative analysis of fluoropyridine derivatives reveals critical milestones:

Significance in Organofluorine Chemical Research

The compound’s significance arises from three interrelated factors:

- Electronic Modulation : The 3-fluoropyridin-2-yl group induces substantial electron-withdrawing effects, altering reaction kinetics in nucleophilic aromatic substitutions compared to non-fluorinated analogs. This property proves invaluable when designing enzyme inhibitors where electronic complementarity to biological targets is essential.

- Coordination Chemistry : The acetate moiety enables metal complexation, as evidenced by its sodium salt structure (C₇H₅FNNaO₂), which exhibits enhanced solubility in polar aprotic solvents compared to the free acid form. This characteristic facilitates homogeneous catalysis in cross-coupling reactions.

- Synthetic Versatility : Researchers have leveraged the compound’s dual functionality for sequential transformations. The pyridine ring participates in cycloadditions, while the acetate group undergoes esterification or amidation—a strategy employed in constructing polycyclic drug candidates.

Evolution within Fluorinated Heterocyclic Research

Modern synthetic paradigms emphasize atom-economical routes to this compound derivatives. The compound’s evolution reflects three key trends:

- Catalytic Fluorination : Transition metal-catalyzed C–H fluorination methods now enable direct introduction of fluorine at the pyridine 3-position, bypassing multi-step protection/deprotection sequences.

- Green Chemistry Principles : Recent protocols employ aqueous ammonia solutions and recyclable catalysts during amidation steps, reducing environmental impact compared to traditional halogenated solvent systems.

- Computational Design : Density functional theory (DFT) studies predict the compound’s regioselectivity in electrophilic attacks, guiding the development of derivatives with tailored electronic profiles.

The compound’s role as a precursor in Hofmann degradation reactions exemplifies its utility in nitrogen heterocycle synthesis. When subjected to hypochlorite-mediated conditions analogous to those used for 4-fluoropyridine-2-carboxamide, this compound derivatives undergo controlled deamination to yield fluorinated pyridine amines—critical intermediates in kinase inhibitor development.

Propriétés

IUPAC Name |

sodium;2-(3-fluoropyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2.Na/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAXKZYJQLKTOME-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CC(=O)[O-])F.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FNNaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(3-fluoropyridin-2-yl)acetate typically involves the reaction of 3-fluoropyridine with sodium acetate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Analyse Des Réactions Chimiques

Oxidation and Reduction Reactions

The compound’s acetate group and fluoropyridine ring participate in redox reactions under controlled conditions:

-

Mechanistic Insight : The electron-deficient pyridine ring directs electrophilic attacks to the acetate group, while fluorine enhances stability during redox processes .

Nucleophilic Substitution Reactions

The fluorine atom on the pyridine ring undergoes substitution with nucleophiles:

| Nucleophile | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Ammonia | 100°C, DMF | 2-(3-Aminopyridin-2-yl)acetate | 65% | |

| Thiophenol | K₂CO₃, DMSO | 2-(3-Phenylthio-pyridin-2-yl)acetate | 72% |

-

Key Finding : Substitution occurs preferentially at the 3-position of the pyridine ring due to fluorine’s meta-directing effect .

Condensation and Cyclization Reactions

The sodium acetate moiety facilitates condensations with carbonyl-containing reagents:

-

Example : Photoredox-mediated coupling with silyl enol ethers generates 3-fluoropyridines with high regioselectivity (yields: 55–81%) .

Acid-Base Reactions

The sodium counterion enables proton exchange in aqueous media:

| Acid | Products | pKa (Acetate group) | Source |

|---|---|---|---|

| HCl | 2-(3-Fluoropyridin-2-yl)acetic acid | ~3.9 (calculated) | |

| H₂SO₄ | Protonated pyridine-acetate complex | – |

Comparative Reactivity

The difluoromethoxy group distinguishes it from analogs:

Applications De Recherche Scientifique

Medicinal Chemistry

Sodium 2-(3-fluoropyridin-2-yl)acetate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways.

Synthesis of Pharmaceutical Intermediates

The compound is utilized in the synthesis of biologically active molecules, particularly those targeting neurotransmitter receptors. For example, it has been implicated in the development of selective serotonin receptor modulators, which are crucial for treating psychiatric disorders.

Case Study:

A study demonstrated the use of this compound in synthesizing a selective 5-HT7 receptor antagonist, showcasing its role in developing compounds with potential therapeutic effects on mood disorders .

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for constructing complex molecular architectures. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Reactivity and Functionalization

The compound can undergo functionalization to introduce various substituents, enhancing its utility in synthetic pathways.

Data Table: Reactivity Overview

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed conditions | Alkylated derivatives |

| Coupling Reactions | Palladium-catalyzed reactions | Biaryl compounds |

| Esterification | Acidic conditions | Esters for further functionalization |

Agricultural Chemistry

This compound has potential applications in agricultural chemistry, particularly as a precursor for agrochemicals. Its fluorinated pyridine structure can enhance the efficacy and stability of herbicides and pesticides.

Case Study:

Research has indicated that derivatives of this compound exhibit herbicidal activity against specific weed species, suggesting its application in developing new agrochemical formulations .

Analytical Applications

This compound is also valuable in analytical chemistry as a standard or reagent for various assays. Its unique properties allow it to be used in chromatographic techniques and spectroscopic analysis.

Mécanisme D'action

The mechanism of action of Sodium 2-(3-fluoropyridin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

The position of fluorine on the pyridine ring significantly influences reactivity and biological activity. Key analogs include:

Key Observations :

- Trifluoromethyl vs. Fluorine : The trifluoromethyl group in Sodium 2-(5-(trifluoromethyl)pyridin-2-yl)acetate introduces stronger electron-withdrawing effects, altering reactivity in Suzuki coupling or nucleophilic substitution reactions .

- Di- vs. Mono-fluorination: Difluorinated analogs (e.g., 2-(4,5-difluoropyridin-2-yl)acetic acid) exhibit improved metabolic stability due to reduced susceptibility to oxidative degradation .

Counterion Effects

The choice of counterion (e.g., sodium vs. potassium) impacts solubility and crystallinity:

- Sodium Salts : Generally exhibit higher aqueous solubility, favoring use in liquid formulations. This compound is preferred in hydrophilic reaction media .

- Potassium Salts : Potassium 2-[3-(trifluoromethyl)pyridin-4-yl]acetate (CAS: 1923238-84-9) shows lower hygroscopicity, making it suitable for solid-dose pharmaceuticals .

Functional Group Modifications

Replacing the acetate group with esters or sulfanyl moieties alters reactivity and applications:

Activité Biologique

Sodium 2-(3-fluoropyridin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological mechanisms, interactions, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring with a fluorine atom at the 3-position and an acetate group. Its molecular formula is , with a molecular weight of approximately 200.14 g/mol. The presence of the fluorine atom is significant as it can influence the compound's lipophilicity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules, including enzymes and receptors. These interactions may lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling.

- Receptor Modulation : It could modulate receptor activity, influencing physiological responses such as inflammation or cell proliferation.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study evaluated its efficacy against several bacterial strains, revealing a minimum inhibitory concentration (MIC) of 10 µM against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 |

| This compound | Enterococcus faecalis | 15 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer activity against colorectal cancer cell lines. The compound demonstrated an IC50 value of approximately 25 µM, indicating its potential as a therapeutic agent.

Cytotoxicity Assessment

Cytotoxicity tests on normal human cells indicated that this compound has a selectivity index greater than 5, suggesting that it can selectively target cancer cells while sparing normal cells.

Case Studies

-

Colorectal Cancer Study : A research team investigated the effects of this compound on colorectal cancer cells. The study found that treatment with the compound resulted in significant apoptosis (programmed cell death) in treated cells compared to controls.

- Findings :

- Increased levels of pro-apoptotic markers.

- Decreased levels of anti-apoptotic proteins.

- Findings :

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound showed comparable efficacy to conventional treatments for bacterial infections, suggesting its potential as an alternative therapeutic agent.

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing Sodium 2-(3-fluoropyridin-2-yl)acetate?

To confirm structural integrity, employ nuclear magnetic resonance (NMR) for proton (¹H) and carbon (¹³C) assignments, focusing on the fluoropyridinyl and acetate moieties. Fourier-transform infrared spectroscopy (FT-IR) can validate functional groups (e.g., C=O stretch at ~1700 cm⁻¹). For crystalline samples, single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL is critical for absolute configuration determination. Pair with visualization tools like ORTEP-3 for thermal ellipsoid plots.

Basic: What safety protocols should be followed when handling this compound?

Refer to analogous pyridine-acetate safety

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to mitigate inhalation risks, as fluoropyridinyl derivatives may release irritant vapors .

- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced: How can polymorphism in this compound be systematically investigated?

Polymorph screening requires:

- Crystallization trials: Vary solvents (e.g., ethanol, DMSO), temperatures, and evaporation rates.

- Analytical techniques: Use differential scanning calorimetry (DSC) to detect thermal transitions and powder X-ray diffraction (PXRD) to differentiate crystalline forms. Compare with known polymorphs of structurally related fluoropyridinyl compounds, such as those in patent literature .

- Computational modeling: Predict stable polymorphs using density functional theory (DFT) to complement experimental data.

Advanced: How does the 3-fluoropyridin-2-yl substituent influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing fluorine atom enhances electrophilicity at the pyridine ring, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst selection: Use Pd(PPh₃)₄ or XPhos Pd G3 for high yields.

- Optimization: Screen bases (e.g., Cs₂CO₃) and solvents (e.g., THF/toluene mixtures) to minimize dehalogenation side reactions. Reference tert-butyl-protected fluoropyridinyl intermediates for synthetic strategies .

Advanced: How to resolve contradictions between spectroscopic data and computational predictions for this compound?

Discrepancies (e.g., NMR chemical shifts vs. DFT calculations) may arise from solvent effects or dynamic processes:

- Solvent correction: Apply implicit solvent models (e.g., COSMO-RS) to computational data.

- Dynamic NMR: Probe temperature-dependent tautomerism or conformational exchange.

- Crystallographic validation: Use SC-XRD to resolve ambiguities, leveraging SHELX refinement and ORTEP visualization .

Basic: What purification methods are effective for this compound?

- Recrystallization: Use ethanol/water mixtures to exploit solubility differences.

- Column chromatography: Employ silica gel with ethyl acetate/hexane gradients, adjusting polarity for fluorinated analogs.

- Ion exchange: Utilize Dowex resins to isolate the sodium salt from acidic byproducts .

Advanced: What role does the acetate group play in biological interactions of this compound?

The acetate moiety enhances solubility for in vitro assays and may act as a hydrogen-bond donor in protein-ligand interactions. Applications include:

- Buffer systems: Sodium acetate buffers (pH 4–5.5) stabilize the compound in enzymatic studies .

- Prodrug design: The sodium salt improves bioavailability, as seen in indole-3-acetate derivatives .

Advanced: How to design stability studies for this compound under varying pH and temperature conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.